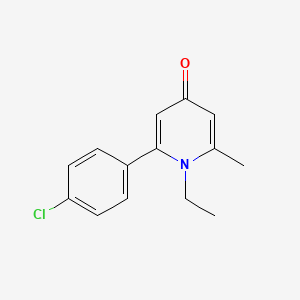
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone (CEMEP) is an organic compound with a wide range of applications in the fields of medicine and biochemistry. CEMEP is a colorless solid that is soluble in water, alcohol and other organic solvents. It is a versatile compound that can be used in a variety of applications such as drug synthesis, drug discovery, and drug delivery. CEMEP has been used in numerous scientific studies in order to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Pharmacology
Endocrine Disruption and Mitochondrial Impact of Related Compounds
Studies have highlighted the role of compounds with structural similarities to 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone, such as DDT and DDE, acting as endocrine disruptors in humans and wildlife. These compounds can bioaccumulate through the food chain and are stored in adipose depots. Their endocrine disruptor function is mediated by agonist or antagonist interactions with nuclear receptors. The review aimed to provide an overview of how exposure to these compounds impacts reproductive and immune systems, with a focus on estrogen-disrupting action. Additionally, the impact of DDT and DDE on mitochondrial function and the apoptosis pathway has been reviewed, suggesting a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Chemistry and Synthetic Methodologies
Synthesis of Antiplatelet and Antithrombotic Drugs
The development of synthetic methodologies for compounds like (S)-clopidogrel, which is closely related to the compound of interest, has been extensively reviewed. This antiplatelet and antithrombotic drug showcases the importance of specific stereoisomers for pharmaceutical activity. The review summarizes synthetic methods, discussing the pros and cons of each methodology, which could be beneficial for further developments in synthetic methodologies for similar compounds (Saeed et al., 2017).
Environmental Chemistry and Toxicology
Chlorophenols in the Environment
The occurrence and impact of chlorophenols, compounds related to the one , in the aquatic environment have been reviewed. These chlorophenols generally exert moderate toxic effects on mammalian and aquatic life. The review evaluates the consequences of contamination by chlorophenols, including 2-chlorophenol and 4-chlorophenol, highlighting their moderate to high persistence and low bioaccumulation potential. This work provides insights into the environmental behavior of chlorophenols and their potential organoleptic effects (Krijgsheld & Gen, 1986).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-ethyl-6-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-3-16-10(2)8-13(17)9-14(16)11-4-6-12(15)7-5-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDGBVUGBSQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C=C1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2601387.png)

![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)


![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)
![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)
![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)
![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)